2-Acetamido-3,3-dimethylbutanoic acid

Descripción

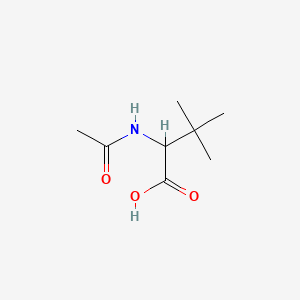

2-Acetamido-3,3-dimethylbutanoic acid (CAS 22146-58-3) is a branched-chain amino acid derivative with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . It is characterized by an acetamido group at position 2 and two methyl groups at the 3,3-positions of the butanoic acid backbone. The compound is primarily used in biochemical and pharmaceutical research, with a purity typically exceeding 98% . It is supplied as a solution (e.g., 10 mM in DMSO) and requires storage at -80°C (6-month stability) or -20°C (1-month stability) to maintain integrity .

Key structural features include:

- Steric hindrance from the geminal dimethyl groups at position 2.

- A carboxylic acid moiety, enabling salt formation or conjugation reactions.

Structure

3D Structure

Propiedades

IUPAC Name |

2-acetamido-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPXAQGLXQAVTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Stereoisomers: (2R)- and (2S)-Enantiomers

- (2R)-2-Acetamido-3,3-dimethylbutanoic acid (CID 11206053): SMILES: CC(=O)N[C@@H](C(=O)O)C(C)(C)C . InChIKey: WPPXAQGLXQAVTE-LURJTMIESA-N .

- (2S)-2-Acetamido-3,3-dimethylbutanoic acid (CAS 22146-59-4): Purity: 97%, molecular weight 173.21 g/mol .

- Comparison: Stereochemistry influences interactions with chiral receptors or enzymes in biological systems.

Substituent-Modified Analogs

- 2-Acetamido-4,4-dimethylpentanoic acid (CAS 112674-65-4): Molecular formula: C₉H₁₇NO₃, molecular weight: 187.24 g/mol . Features an additional methyl group at position 4, increasing hydrophobicity and steric bulk.

- 2-Acetamido-2-(2,5-dimethylphenyl)acetic acid (CAS 63329-14-6): Molecular formula: C₁₂H₁₅NO₃, molecular weight: 221.25 g/mol .

Functional Group Variants

- 2-(2-Bromo-3-methylbutanamido)acetic acid (CAS 6940-46-1): Molecular formula: C₇H₁₂BrNO₃, molecular weight: 238.08 g/mol . Bromine substituent increases molecular weight and reactivity (e.g., in nucleophilic substitutions).

- 2-(2-Amino-3-methylbutanamido)acetic acid (C₇H₁₄N₂O₃): Molecular weight: 174.20 g/mol . Replaces the acetamido group with a primary amine, altering polarity and basicity.

Benzoyl-Substituted Derivatives (Pyrolysis Studies)

- 4-Benzoyl-3,3-dimethylbutanoic acid (Compound 3 in ): Generated via pyrolysis of mixed anhydrides with methyl carbonic acid . The gem-dimethyl groups retard bicyclic reaction pathways compared to non-substituted analogs .

Data Table: Key Properties and Differences

Research Implications

- Biological Activity: The acetamido group may mimic natural amino acids, making it useful in peptide mimetics or enzyme inhibition studies .

- Solubility Challenges: Dimethyl groups reduce aqueous solubility, necessitating solvent optimization (e.g., DMSO or ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.